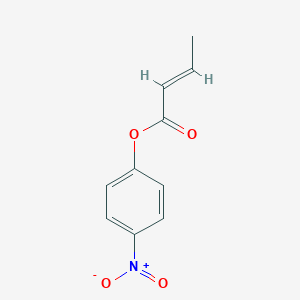
2-Butenoic acid, 4-nitrophenyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-nitrophenyl ester, (E)- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 4-nitrophenyl ester, (E)- is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines to form covalent adducts. This mechanism has been studied in the context of drug development and has shown promising results.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Butenoic acid, 4-nitrophenyl ester, (E)- has a number of biochemical and physiological effects. These include inhibition of various enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as activation of the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Butenoic acid, 4-nitrophenyl ester, (E)- in lab experiments is its high reactivity, which makes it a useful reagent for organic synthesis. However, its reactivity also presents a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Direcciones Futuras
There are a number of future directions for research on 2-Butenoic acid, 4-nitrophenyl ester, (E)-. Some potential areas of study include its use in drug development, its potential as a diagnostic tool, and its role in the regulation of oxidative stress. Additionally, further research is needed to fully understand its mechanism of action and to develop methods for controlling its reactivity in lab experiments.
Métodos De Síntesis
The synthesis of 2-Butenoic acid, 4-nitrophenyl ester, (E)- involves the reaction of 4-nitrophenol with acryloyl chloride in the presence of a base catalyst. The resulting compound is a yellow crystalline solid with a melting point of 80-82°C.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 4-nitrophenyl ester, (E)- has been used in scientific research for a variety of applications. One of the most common uses is in organic synthesis, where it is used as a reagent in the preparation of various compounds. This compound has also been studied for its potential use in the development of new drugs and therapeutic agents.
Propiedades
Número CAS |
14617-88-0 |
|---|---|
Nombre del producto |
2-Butenoic acid, 4-nitrophenyl ester, (E)- |
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h2-7H,1H3/b3-2+ |
Clave InChI |
DKEFLVTVKNEDSR-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES |
CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Sinónimos |
(E)-2-Butenoic acid 4-nitrophenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



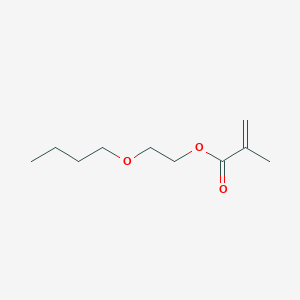
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
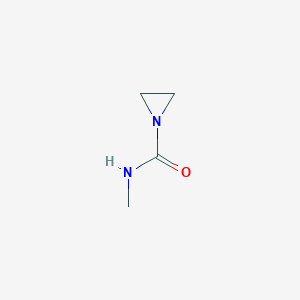
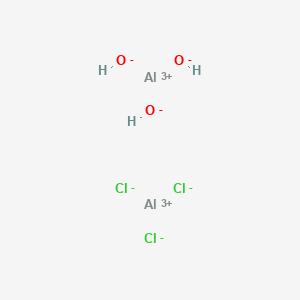
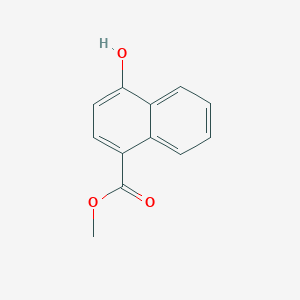
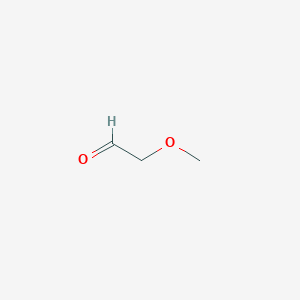
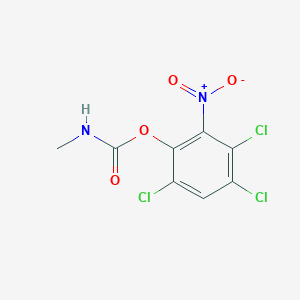
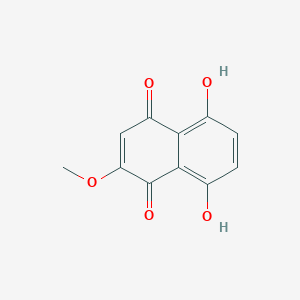
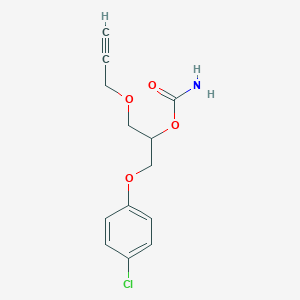
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)